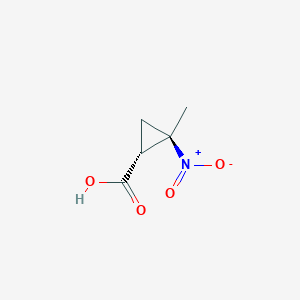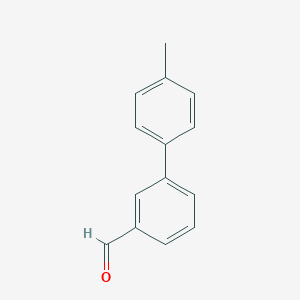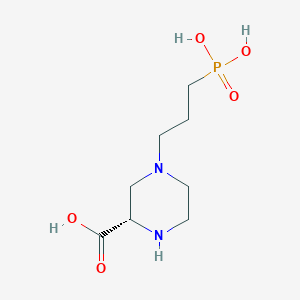
2-pirrolidin-2-il-1H-indol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-pyrrolidin-2-yl-1H-indole derivatives involves various chemical strategies, including Brønsted acid-catalyzed [3+2]-cycloaddition, silver-mediated oxidative phosphinoylation, Rh/Cu-catalyzed multiple bond cleavage, and aryne annulation. These methods enable the construction of the core structure with high efficiency and selectivity. Notably, the Brønsted acid-catalyzed cycloaddition and silver-mediated reactions allow for the formation of complex indole derivatives under mild conditions, illustrating the versatility of synthetic approaches to access this scaffold (Bera & Schneider, 2016); (Chen et al., 2016).
Molecular Structure Analysis
The molecular structure of 2-pyrrolidin-2-yl-1H-indole derivatives is characterized by various analytical techniques. X-ray crystallography studies reveal that these compounds often adopt specific conformations due to intramolecular interactions. For example, the pyrrolidine ring may exhibit a twist conformation, while indole rings are nearly planar, demonstrating the conformational preferences of these molecules in the solid state (Savithri et al., 2015).
Chemical Reactions and Properties
2-Pyrrolidin-2-yl-1H-indole compounds participate in a variety of chemical reactions, demonstrating their reactivity and functional versatility. These reactions include cascade transformations involving C-P bond formation, cyclization, and isomerization, showcasing the compound's ability to undergo complex transformations while forming new bonds and molecular frameworks (Silalai & Saeeng, 2023).
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol, incluido “2-pirrolidin-2-il-1H-indol”, han mostrado una actividad antiviral prometedora . Por ejemplo, se ha informado que los derivados de 6-amino-4-alquil-sustituido-1H-indol-2-carboxilato sustituido son agentes antivirales efectivos .
Actividad antiinflamatoria
Los derivados del indol han demostrado propiedades antiinflamatorias . Compuestos específicos como la (S)-N-(1-(benzo[d]tiazol-2-ilamino)-3-(1H-indol-2-il)-1-oxopropan-2-il)-N-(4-nitrofenilsulfonil)benzamida han mostrado actividades antiinflamatorias y analgésicas .
Actividad anticancerígena
Los derivados del indol poseen propiedades anticancerígenas . La aromaticidad única y la diversa reactividad del indol han cautivado el interés de los químicos sintéticos durante décadas, lo que ha llevado al desarrollo de estructuras heterocíclicas complejas y diversas con potencial anticancerígeno .
Actividad antioxidante
Se ha encontrado que los derivados de la pirrolidin-2-ona, que incluyen “this compound”, exhiben actividad antioxidante . Esto los hace valiosos en la síntesis de intermediarios farmacéuticos .
Actividad antimicrobiana
Se ha encontrado que los derivados del indol poseen propiedades antimicrobianas . Esto ha despertado el interés entre los investigadores para sintetizar una variedad de derivados del indol para su posible uso en aplicaciones antimicrobianas <svg class
Direcciones Futuras
Indole derivatives, including “2-pyrrolidin-2-yl-1H-indole”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 2-pyrrolidin-2-yl-1h-indole, bind with high affinity to multiple receptors . This suggests that 2-pyrrolidin-2-yl-1H-indole could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-pyrrolidin-2-yl-1H-indole may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could influence multiple biochemical pathways.
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a component of 2-pyrrolidin-2-yl-1h-indole, suggest that it could efficiently explore the pharmacophore space due to sp3-hybridization . This could potentially impact the bioavailability of 2-pyrrolidin-2-yl-1H-indole.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
2-pyrrolidin-2-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-5-10-9(4-1)8-12(14-10)11-6-3-7-13-11/h1-2,4-5,8,11,13-14H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBLRQAOBHNNED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394665 | |
| Record name | 2-pyrrolidin-2-yl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112565-42-1 | |
| Record name | 2-pyrrolidin-2-yl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What medical conditions could potentially benefit from the development of 2-pyrrolidin-2-yl-1H-indole derivatives as NO-synthase inhibitors?
A1: The research paper [] suggests that 2-pyrrolidin-2-yl-1H-indole derivatives, by acting as NO-synthase inhibitors, hold potential for treating a range of medical conditions. These include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)
